molecular formula C18H14N2O B5852220 1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone CAS No. 91459-04-0

1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone

Cat. No.: B5852220
CAS No.: 91459-04-0
M. Wt: 274.3 g/mol
InChI Key: KTEBRVWKILSSTG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5-phenylpyrimidin-2-yl)ethanone is an organic compound with the molecular formula C18H14N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone typically involves the condensation of benzaldehyde with 2-aminopyrimidine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(5-phenylpyrimidin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-(5-phenylpyrimidin-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Phenyl-2-(piperidin-1-yl)ethanone: Another derivative with potential biological activities.

    1-Phenyl-2-pyrimidin-2-yl-ethanone: A structurally related compound with similar chemical properties.

Uniqueness: 1-Phenyl-2-(5-phenylpyrimidin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-17(15-9-5-2-6-10-15)11-18-19-12-16(13-20-18)14-7-3-1-4-8-14/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEBRVWKILSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355298
Record name Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91459-04-0
Record name Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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